

An In-depth Technical Guide on (1R,2S)-2-Methylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methylcyclopentanecarboxylic acid*

Cat. No.: *B1361535*

[Get Quote](#)

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of (1R,2S)-2-Methylcyclopentane-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Precise experimental data for the specific (1R,2S) stereoisomer of 2-Methylcyclopentane-1-carboxylic acid is not readily available in public literature. The following tables summarize computed data from reliable chemical databases and experimental data available for the general 2-methylcyclopentane-1-carboxylic acid (a mixture of isomers).

Table 1: General and Computed Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₂	PubChem[1]
Molecular Weight	128.17 g/mol	PubChem[1]
IUPAC Name	cis-(1R,2S)-2-methylcyclopentane-1-carboxylic acid	PubChem[1]
CAS Number	18335-62-1	PubChem[1]
Boiling Point	183-185 °C at 16 mmHg (for mixed isomers)	Sigma-Aldrich[2]
Density	1.059 ± 0.06 g/cm ³ (Predicted)	MySkinRecipes[3]
XLogP3	1.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	128.083729621 Da	PubChem[1]
Monoisotopic Mass	128.083729621 Da	PubChem[1]
Topological Polar Surface Area	37.3 Å ²	PubChem[1]
Heavy Atom Count	9	PubChem[1]

Note: The boiling point listed is for the general 2-methylcyclopentane-1-carboxylic acid and may not be specific to the (1R,2S) isomer. Other physical properties like melting point and specific solubility data for the (1R,2S) isomer are not currently available in the cited literature.

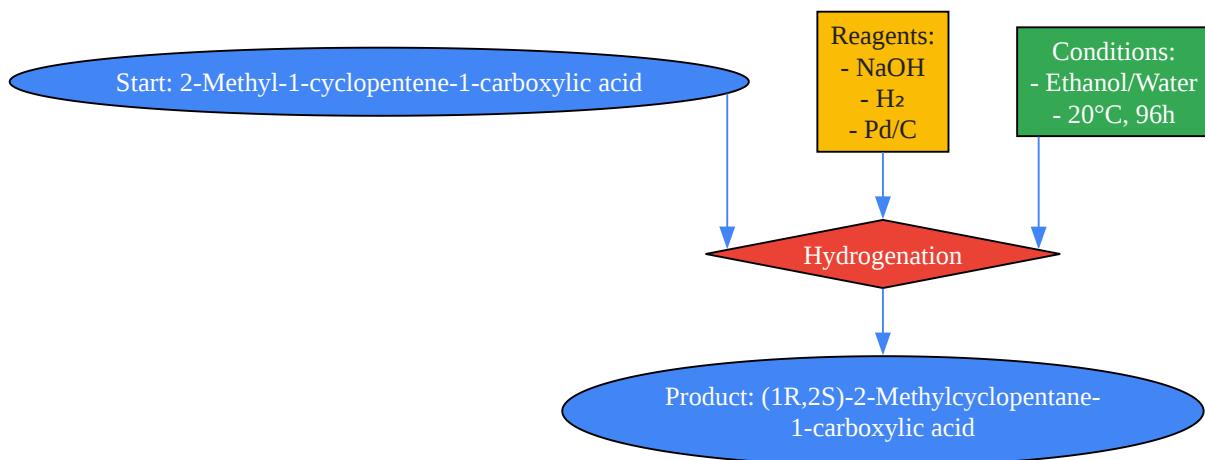
Spectroscopic Data

Detailed experimental spectroscopic data for (1R,2S)-2-Methylcyclopentane-1-carboxylic acid is limited. The following provides general characteristics expected for this class of compounds based on available data for related structures.

Table 2: General Spectroscopic Characteristics

Spectroscopy	Expected Characteristics
¹ H NMR	Signals corresponding to the methyl group, cyclopentane ring protons, and a characteristic downfield signal for the carboxylic acid proton.
¹³ C NMR	Resonances for the methyl carbon, the carbons of the cyclopentane ring, and a downfield signal for the carbonyl carbon of the carboxylic acid.
IR Spectroscopy	A broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, and C-H stretching and bending vibrations for the aliphatic parts.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of the carboxyl group and fragmentation of the cyclopentane ring.

Synthesis and Experimental Protocols


A common method for the synthesis of 2-methylcyclopentane-1-carboxylic acid involves the hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid. While the specific synthesis of the (1R,2S) enantiomer would require an enantioselective method, the following protocol describes a general synthesis route.

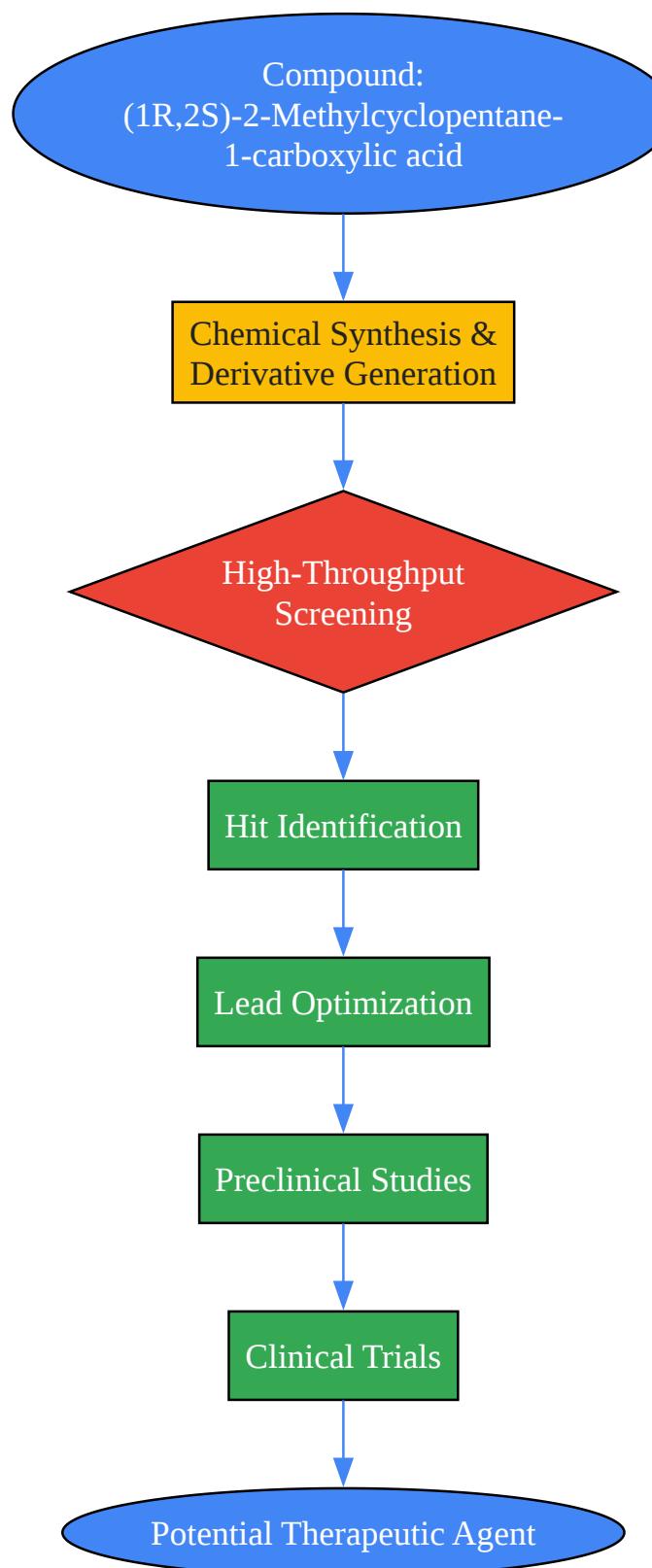
Experimental Protocol: Synthesis of 2-Methylcyclopentane-1-carboxylic acid[4]

- Starting Material: 1-Cyclopentene-1-carboxylic acid, 2-methyl-
- Reagents: Sodium hydroxide, Hydrogen gas, Palladium on activated charcoal (catalyst)
- Solvents: Ethanol, Water
- Procedure:

- The starting material is dissolved in a mixture of ethanol and water containing sodium hydroxide.
- Palladium on activated charcoal is added as the catalyst.
- The mixture is subjected to hydrogenation at 20°C for 96 hours.
- Upon completion, the catalyst is filtered off, and the product is isolated from the reaction mixture.
- Yield: 94%^[4]

Diagram 1: Synthetic Workflow for 2-Methylcyclopentane-1-carboxylic acid

[Click to download full resolution via product page](#)


Caption: A general workflow for the synthesis of 2-methylcyclopentane-1-carboxylic acid.

Biological Activity and Potential Applications

While specific biological activities of (1R,2S)-2-Methylcyclopentane-1-carboxylic acid are not extensively documented, the broader class of cyclopentane carboxylic acid derivatives has shown significant potential in drug discovery.

Research into related compounds suggests that this molecule could be a valuable building block in medicinal chemistry. For instance, various derivatives of cyclopentane carboxylic acids are being explored for their therapeutic potential.

Diagram 2: Potential Research & Development Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R,2S)-2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13000110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylcyclopentane-1-carboxylic acid | 5454-78-4 [sigmaaldrich.com]
- 3. 2-Methylcyclopentane-1-carboxylic acid [myskinrecipes.com]
- 4. 2-methylcyclopentane-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on (1R,2S)-2-Methylcyclopentane-1-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361535#1r-2s-2-methylcyclopentane-1-carboxylic-acid-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com